(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide
Descripción general
Descripción
The compound “(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide” is an anti-infection class compound . It has a molecular weight of 449.37 and a molecular formula of C21H18F3N3O5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 449.39 . It is a solid at room temperature . The compound should be stored in a sealed, dry environment, preferably under -20°C .Aplicaciones Científicas De Investigación
The compound you’re referring to is known by two names, which are chemically related structures. It appears that these compounds are part of a class of molecules used in pharmaceutical research, particularly in the development of antiviral drugs. Below is a comprehensive analysis focusing on six unique applications based on the information available:
Antiviral Drug Development
Both compounds are structurally related to Bictegravir , an antiviral drug used in the treatment of HIV-1 and HIV-2 infections . Bictegravir functions as an integrase strand transfer inhibitor (INSTI), which prevents the integration of viral DNA into the human genome, thereby halting the replication of the HIV virus.
HIV-1 Monotherapy
Bictegravir has been approved for use in HIV-1 monotherapy combined with two other antiretrovirals in a single tablet formulation. This application is crucial for simplifying the treatment regimen for patients, improving adherence, and reducing the likelihood of resistance development .
Management of HIV-1 Infection
The compound is indicated for the management of HIV-1 infection in patients who have not been previously treated with antiretroviral therapy. It’s also used in patients who are virologically suppressed on a stable antiretroviral regimen .
Combination Therapy
In combination with other antiretroviral medications such as tenofovir and emtricitabine, the compound provides a potent treatment option that covers a broad spectrum of HIV-1 variants, including those with resistance to other INSTIs .
Research on Drug Resistance
The compound’s efficacy against various subtypes of HIV-1 and HIV-2, including those with known resistance mutations, makes it a valuable tool in research focused on overcoming drug resistance in HIV treatment .
Synthesis of Complex Carbohydrates
A related compound with a similar structure has been used as a protected galactopyranoside, which is a building block in the synthesis of complex carbohydrates. This application is significant in the field of synthetic chemistry for the development of new materials and biomolecules .
Propiedades
IUPAC Name |
(1S,11R,13R)-5-methoxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O5/c1-32-20-18-22(31)28-11-2-3-12(6-11)33-17(28)9-27(18)8-14(19(20)29)21(30)26-7-13-15(24)4-10(23)5-16(13)25/h4-5,8,11-12,17H,2-3,6-7,9H2,1H3,(H,26,30)/t11-,12+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAOXZIBYQSMMA-XWCIJXRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)N3C4CCC(C4)OC3CN2C=C(C1=O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=O)N3[C@H]4CC[C@H](C4)O[C@@H]3CN2C=C(C1=O)C(=O)NCC5=C(C=C(C=C5F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.